(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "TAK-659" and belongs to the class of drugs known as protein kinase inhibitors.
Scientific Research Applications
TAK-659 has shown potential as a therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation. TAK-659 has also shown promising results in preclinical studies as a treatment for chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma.
Mechanism of Action
TAK-659 inhibits the activity of protein kinases by binding to their active sites and preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. TAK-659 also modulates the activity of immune cells by inhibiting the production of pro-inflammatory cytokines and reducing the activation of T-cells and B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of immune cell activity, and reduction of pro-inflammatory cytokine production. These effects have been observed in both in vitro and in vivo studies and suggest that TAK-659 has potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its specificity for protein kinases, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the efficacy of TAK-659 may be limited by the development of resistance in cancer cells.
Future Directions
There are several future directions for the research and development of TAK-659. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of TAK-659 in combination with other therapeutic agents to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to explore the potential applications of TAK-659 in other diseases, such as rheumatoid arthritis and lupus.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 2-chlorobenzoyl chloride with N-phenyl-(2H-tetrazol-5-yl)methanamine followed by the addition of (R)-2-hydroxy-N-(1-phenylpropan-2-yl)propanamide. The reaction is carried out in the presence of a base and a solvent, and the final product is obtained after purification by column chromatography.
properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-9-5-4-8-11(12)14(23)16(24)18-13(15-19-21-22-20-15)10-6-2-1-3-7-10/h1-9,13-14,23H,(H,18,24)(H,19,20,21,22)/t13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBWBOMSHBJLDV-ARLHGKGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)NC(=O)C(C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)NC(=O)[C@@H](C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.